2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(2,4,6-trimethylphenyl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through binding to the protein and preventing its misfolding and aggregation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: Another triazole derivative with similar neuroprotective properties.
Uniqueness
What sets 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide apart is its specific combination of the triazole and pyridine rings, along with the trimethylphenyl group. This unique structure contributes to its distinct chemical properties and potential therapeutic applications .
Properties
CAS No. |
482639-93-0 |
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Molecular Formula |
C20H23N5OS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5OS/c1-5-25-19(16-6-8-21-9-7-16)23-24-20(25)27-12-17(26)22-18-14(3)10-13(2)11-15(18)4/h6-11H,5,12H2,1-4H3,(H,22,26) |
InChI Key |
JPUAMNRIZJLBNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
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